MDL-29951

Content Navigation

CAS Number

Product Name

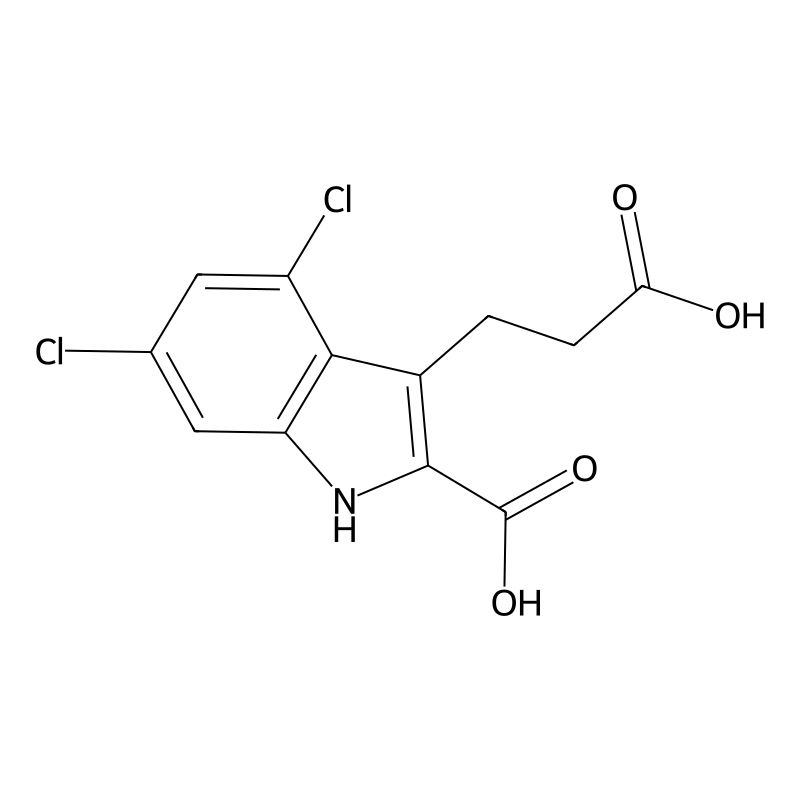

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

MDL-29951 (CAS: 101861-63-6) is a highly characterized synthetic small molecule utilized primarily as a benchmark agonist for the orphan G-protein-coupled receptor GPR17 and as a potent, site-selective antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine binding site [1]. In procurement contexts, it is selected over purported endogenous ligands due to its validated, reproducible target engagement in neuropharmacological assays, particularly those modeling oligodendrocyte progenitor cell (OPC) differentiation and myelin repair [2]. Its dual pharmacological profile necessitates careful substitution analysis, as its utility relies heavily on its specific binding kinetics and formulation requirements in co-solvent systems.

References

- [1] Baron, B.M., et al. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Pharmacology and Experimental Therapeutics 262(3), 947-956 (1992).

- [2] Hennen, S., et al. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist. Science Signaling 6(298), 2-16 (2013).

Generic substitution of MDL-29951 frequently fails in both GPR17 and NMDA receptor workflows due to severe reproducibility and selectivity deficits in alternative compounds. When attempting to activate GPR17, substituting MDL-29951 with purported endogenous ligands—such as UDP-glucose or cysteinyl leukotrienes—often results in complete assay failure, as multiple independent laboratories have been unable to confirm their agonistic activity[1]. For NMDA receptor antagonism, replacing MDL-29951 with older glycine-site antagonists like 7-chlorokynurenic acid results in a significant drop in binding affinity, while broad-spectrum channel blockers compromise the strictly competitive, glycine-reversible mechanism required for precise neuropharmacological mapping [2]. Consequently, MDL-29951 remains a critical benchmark for reproducible GPR17 activation and highly selective NMDA glycine-site inhibition.

References

- [1] Baqi, Y., et al. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry (2024).

- [2] Baron, B.M., et al. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Pharmacology and Experimental Therapeutics 262(3), 947-956 (1992).

GPR17 Target Engagement vs. Endogenous Ligands

In stable cell lines expressing GPR17, putative endogenous ligands such as UDP-glucose and leukotrienes frequently fail to reproduce receptor activation. In contrast, MDL-29951 serves as a highly reliable synthetic agonist, demonstrating robust activation with an EC50 of 0.331 μM in calcium mobilization and cAMP inhibition assays [1].

| Evidence Dimension | GPR17 Activation (EC50) |

| Target Compound Data | 0.331 μM (robust cAMP inhibition) |

| Comparator Or Baseline | UDP-glucose / LTC4 (Failed to promote cAMP inhibition) |

| Quantified Difference | Complete synthetic activation vs. baseline failure |

| Conditions | 1321N1 or CHO cells stably expressing human GPR17 |

Procuring MDL-29951 eliminates the severe reproducibility risks associated with unvalidated endogenous ligands in GPR17 assay development.

NMDA Glycine-Site Binding Affinity

When evaluated for NMDA receptor antagonism, MDL-29951 exhibits higher binding affinity at the strychnine-insensitive glycine site compared to established benchmarks. It achieves a Ki of 0.14 μM, outperforming 7-chlorokynurenic acid (Ki = 0.36 μM) by approximately 2.5-fold [1].

| Evidence Dimension | [3H]glycine binding inhibition (Ki) |

| Target Compound Data | 0.14 μM |

| Comparator Or Baseline | 7-chlorokynurenic acid (0.36 μM) |

| Quantified Difference | 2.5-fold higher binding affinity |

| Conditions | In vitro [3H]glycine binding assay in neuronal preparations |

Higher binding affinity allows researchers to use lower concentrations of the antagonist, minimizing potential off-target effects in complex electrophysiological models.

NMDA Receptor Site Selectivity

A critical procurement factor for NMDA receptor modulators is site-specific selectivity. MDL-29951 demonstrates an exceptional ~2000-fold selectivity for the glycine binding site over the glutamate recognition site, ensuring that its noncompetitive antagonism is strictly driven by glycine displacement rather than broad-spectrum channel interference [1].

| Evidence Dimension | Binding selectivity (Glycine vs. Glutamate site) |

| Target Compound Data | ~2000-fold selectivity |

| Comparator Or Baseline | Non-selective glutamate modulators (Low/mixed selectivity) |

| Quantified Difference | >2000x preference for the glycine site |

| Conditions | Competitive binding assays against glutamate recognition sites |

This extreme selectivity is mandatory for isolating glycine-dependent NMDA signaling pathways without confounding glutamate-site interactions.

Formulation and Aqueous Solubility Limits

MDL-29951 is sparingly soluble in pure aqueous buffers, which can lead to assay failure if improperly handled. However, it achieves a stable working solubility of 0.5 mg/mL when formulated in a 1:1 mixture of DMSO and PBS (pH 7.2), compared to near-zero solubility in unbuffered water .

| Evidence Dimension | Aqueous formulation solubility |

| Target Compound Data | 0.5 mg/mL |

| Comparator Or Baseline | Pure aqueous buffer (<0.1 mg/mL / precipitation) |

| Quantified Difference | >5-fold improvement in working concentration |

| Conditions | 1:1 DMSO:PBS (pH 7.2) co-solvent system |

Buyers must ensure appropriate co-solvents (DMSO) are procured alongside the compound to maintain solubility and bioavailability in cell-based media.

Standardization of GPR17 High-Throughput Screening (HTS) Assays

Due to the irreproducibility of endogenous ligands, MDL-29951 is the required positive control agonist for validating novel GPR17 antagonists in cAMP inhibition and calcium mobilization assays [1].

Oligodendrocyte Progenitor Cell (OPC) Differentiation Modeling

In multiple sclerosis and remyelination research, MDL-29951 is utilized to selectively activate GPR17 in primary oligodendrocytes, reliably arresting their maturation to study demyelination pathways [2].

Glycine-Site Specific NMDA Receptor Electrophysiology

Because of its ~2000-fold selectivity over the glutamate recognition site, this compound is procured for brain slice preparations to isolate and inhibit glycine-dependent NMDA signaling without blocking the primary glutamate pore[3].

References

- [1] Baqi, Y., et al. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry (2024).

- [2] Hennen, S., et al. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist. Science Signaling 6(298), 2-16 (2013).

- [3] Baron, B.M., et al. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Pharmacology and Experimental Therapeutics 262(3), 947-956 (1992).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Explore Compound Types